molecular formula C23H23N5O3S B254342 N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide

N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide

货号 B254342
分子量: 449.5 g/mol
InChI 键: MKLAYLHVVBEPPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. MI-2 has been shown to inhibit the activity of the oncogenic transcription factor c-Myc, which is overexpressed in many types of cancer.

作用机制

N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the activity of c-Myc, a transcription factor that is overexpressed in many types of cancer. c-Myc plays a critical role in regulating cell growth, proliferation, and survival, and its overexpression is associated with poor prognosis in cancer patients. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide binds to the bHLHZip domain of c-Myc, preventing its interaction with its partner protein Max and inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to induce apoptosis in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide also reduces the expression of genes involved in angiogenesis and metastasis, suggesting that it may have anti-angiogenic and anti-metastatic effects. In addition, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

实验室实验的优点和局限性

One advantage of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is its specificity for c-Myc, which reduces the risk of off-target effects. However, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can be challenging, which may limit its availability for research purposes.

未来方向

Future research on N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide could focus on optimizing its synthesis and improving its solubility. In addition, further studies are needed to determine the optimal dosing and administration of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in preclinical and clinical settings. Finally, the potential use of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in combination with other cancer therapies, such as immunotherapy, should be explored.

合成方法

The synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide involves several steps, including the condensation of 2-acetyl-7-methylindole with 2-aminobenzothiazole to form the corresponding hydrazide, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide. The overall yield of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is around 10-15%, and the purity can be increased through chromatographic purification.

科学研究应用

N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the growth and proliferation of cancer cells, and in vivo studies have demonstrated that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can reduce tumor growth and metastasis in mouse models.

属性

产品名称

N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide

分子式

C23H23N5O3S

分子量

449.5 g/mol

IUPAC 名称

N//'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide

InChI

InChI=1S/C23H23N5O3S/c1-11-7-8-14-16(9-11)32-22-17(14)23(31)28(10-24-22)13(3)20(29)27-26-19-15-6-4-5-12(2)18(15)25-21(19)30/h4-6,10-11,13H,7-9H2,1-3H3,(H,27,29)(H,25,26,30)

InChI 键

MKLAYLHVVBEPPC-UHFFFAOYSA-N

手性 SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C

规范 SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。